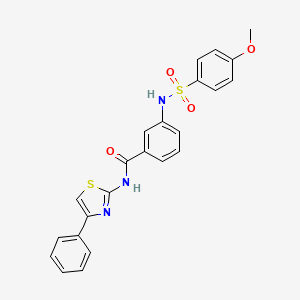
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound. It has a sulfonamide group attached to a methoxyphenyl group and a thiazole ring connected to a benzamide moiety. The molecular structure of this compound signifies a rich interplay of functional groups, making it an interesting subject for various scientific inquiries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step processes:
Formation of the thiazole ring: : This often begins with a reaction between a substituted aniline and an α-haloketone, catalyzed by base.
Attachment of the sulfonamide group: : This step involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Coupling to benzamide: : This step might use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
The industrial scale-up of this compound requires optimization of reaction conditions for yields and purity. Common methods include batch processing with stringent control over temperature and pH to maximize product formation while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidation to form the corresponding phenol.
Reduction: : The sulfonamide group may be reduced under specific conditions to amine.
Substitution: : Halogenation can occur on the aromatic rings under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Including lithium aluminium hydride (LiAlH4).
Catalysts: : Like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidized phenol derivatives
Amines from sulfonamide reduction
Halogenated aromatics
Applications De Recherche Scientifique
In Chemistry
As a reagent for testing synthetic routes and reaction mechanisms.
In Biology
Its sulfonamide group can bind to biological targets such as enzymes and proteins.
In Medicine
Potential use in designing pharmaceuticals targeting thiazole-bearing active sites in biological systems.
In Industry
Applied in materials science for creating novel polymers and composites.
Mécanisme D'action
Molecular Targets
The compound interacts with enzymes by binding to their active sites, particularly those with affinity for thiazole rings or sulfonamides.
Pathways Involved
It can modulate pathways involving sulfonamide-sensitive enzymes, potentially affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-nitrophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
3-(4-chlorophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
Uniqueness
The methoxy group makes it less electron-withdrawing compared to nitro or chloro derivatives, influencing its reactivity and binding affinity.
There you have it, a detailed dive into the fascinating world of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide! What got you interested in this compound?
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-10-12-20(13-11-19)32(28,29)26-18-9-5-8-17(14-18)22(27)25-23-24-21(15-31-23)16-6-3-2-4-7-16/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGHLRARCMDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)
![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
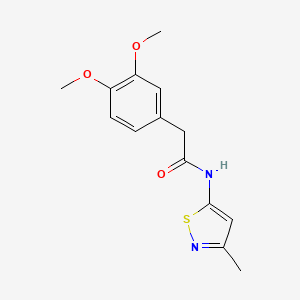
![ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B2903587.png)
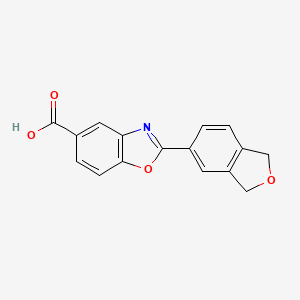
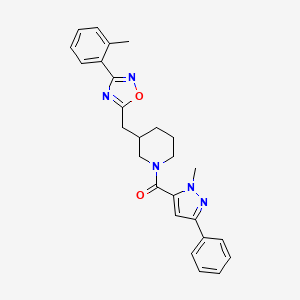
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2903591.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2903592.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)
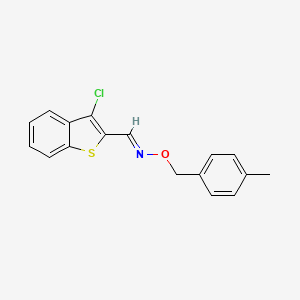
![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)
![3-Phenylmethoxyspiro[3.3]heptan-2-one](/img/structure/B2903602.png)
![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)
